molecular formula C10H13N3S2 B5820282 [2-(cyclohexylamino)-1,3-thiazol-5-yl] thiocyanate

[2-(cyclohexylamino)-1,3-thiazol-5-yl] thiocyanate

Cat. No.: B5820282
M. Wt: 239.4 g/mol
InChI Key: GKTKKZVFCLAHQX-UHFFFAOYSA-N
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Description

[2-(cyclohexylamino)-1,3-thiazol-5-yl] thiocyanate is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .

Preparation Methods

The synthesis of [2-(cyclohexylamino)-1,3-thiazol-5-yl] thiocyanate typically involves the reaction of cyclohexylamine with a thiazole derivative under specific conditions. Industrial production methods may vary, but they generally involve the use of high-purity reagents and controlled reaction environments to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

[2-(cyclohexylamino)-1,3-thiazol-5-yl] thiocyanate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The thiocyanate group can be substituted by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include aqueous or organic solvents, controlled temperatures, and specific catalysts.

Scientific Research Applications

[2-(cyclohexylamino)-1,3-thiazol-5-yl] thiocyanate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.

    Medicine: Thiazole derivatives are known for their potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(cyclohexylamino)-1,3-thiazol-5-yl] thiocyanate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar compounds to [2-(cyclohexylamino)-1,3-thiazol-5-yl] thiocyanate include other thiazole derivatives like:

Properties

IUPAC Name

[2-(cyclohexylamino)-1,3-thiazol-5-yl] thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S2/c11-7-14-9-6-12-10(15-9)13-8-4-2-1-3-5-8/h6,8H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTKKZVFCLAHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=C(S2)SC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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